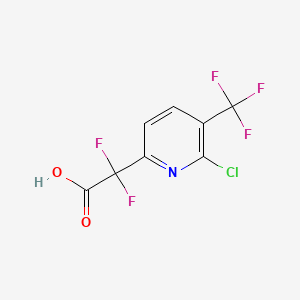
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid is a fluorinated organic compound that belongs to the class of pyridines. This compound is characterized by the presence of multiple halogen atoms, including chlorine and fluorine, which impart unique chemical and physical properties. The trifluoromethyl group and difluoroacetic acid moiety contribute to its high stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by the replacement with a fluorine atom . Another approach is the Umemoto reaction, which uses trifluoromethylating agents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods
Industrial production of this compound often involves the use of readily available starting materials such as 2-chloro-5-(trifluoromethyl)pyridine. The reaction conditions typically include the use of strong bases like triethylamine and solvents such as dichloromethane or bromomethane . The reaction is carried out under controlled temperatures to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The presence of multiple halogen atoms allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethylating agents, strong bases like sodium hydride, and oxidizing agents such as potassium permanganate . The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures and inert atmosphere .
Major Products Formed
The major products formed from these reactions include various fluorinated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of specific biological processes . The compound can also form stable complexes with metal ions, which can modulate its activity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other fluorinated pyridines, such as 2-chloro-5-(trifluoromethyl)pyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine . These compounds share similar structural features and reactivity patterns.
Uniqueness
What sets 2-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoroacetic acid apart is the presence of both trifluoromethyl and difluoroacetic acid groups, which impart unique chemical properties. This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various applications .
Propriétés
Formule moléculaire |
C8H3ClF5NO2 |
|---|---|
Poids moléculaire |
275.56 g/mol |
Nom IUPAC |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H3ClF5NO2/c9-5-3(8(12,13)14)1-2-4(15-5)7(10,11)6(16)17/h1-2H,(H,16,17) |
Clé InChI |
GSIOZZBAZMYDQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1C(F)(F)F)Cl)C(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13462761.png)

![7-bromo-6-chloro-3H,4H-pyrido[2,3-b]pyrazin-3-one](/img/structure/B13462771.png)
![2-[Benzyl({4,4,8-trimethyl-5,11-dioxa-9,14,16-triazatetracyclo[8.7.0.0^{2,7}.0^{12,17}]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl})amino]ethan-1-ol](/img/structure/B13462781.png)



![1-[5-Chloro-2-(difluoromethyl)phenyl]ethan-1-one](/img/structure/B13462821.png)


![(2S)-2-amino-3-[3-(fluorosulfonyl)phenyl]propanoic acid hydrochloride](/img/structure/B13462837.png)

![rac-tert-butyl (4aR,7aS)-4-oxo-octahydro-1H-cyclopenta[b]pyridine-1-carboxylate](/img/structure/B13462845.png)

